N-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Description
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features multiple functional groups, including benzodioxole, dihydrobenzodioxine, furan, and oxazole
Properties
Molecular Formula |
C23H18N2O8S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H18N2O8S/c26-34(27,15-4-6-16-20(11-15)30-9-8-29-16)23-22(33-21(25-23)18-2-1-7-28-18)24-12-14-3-5-17-19(10-14)32-13-31-17/h1-7,10-11,24H,8-9,12-13H2 |
InChI Key |
GMUVRUOCFOWYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)C3=C(OC(=N3)C4=CC=CO4)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Dihydrobenzodioxine Group: This step may involve the reaction of a suitable phenol derivative with an epoxide.
Construction of the Furan Ring: Furans can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Formation of the Oxazole Ring: Oxazoles can be synthesized through the cyclodehydration of α-hydroxyamides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction reactions could target the oxazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural complexity.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Materials Science: Possible applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(furan-2-yl)-1,3-oxazole
- N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(furan-2-yl)-1,3-thiazole
Uniqueness
The unique combination of functional groups in N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-AMINE may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
